1H-Imidazole-1-hexanamine
Description
Properties
IUPAC Name |
6-imidazol-1-ylhexan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c10-5-3-1-2-4-7-12-8-6-11-9-12/h6,8-9H,1-5,7,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLYTDCWEDKEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427967 | |
| Record name | 1H-Imidazole-1-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78415-63-1 | |
| Record name | 1H-Imidazole-1-hexanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78415-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Imidazole-1-hexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid Halide/Anhydride Condensation
A widely adopted method involves the condensation of acid halides or anhydrides with 1H-imidazole-1-hexanamine precursors. For instance, substituted N-[ω-(1H-imidazol-1-yl)alkyl]amides are synthesized by reacting acid chlorides with 1H-imidazole-1-alkanamines in inert solvents like dichloromethane or chloroform. The reaction proceeds under ambient conditions (18–24 hours) with aqueous sodium hydroxide (2N) as an acid acceptor.
Example Protocol :
-
Reagents : this compound free base, 2-furanyl chloride.
-
Conditions : Dichloromethane, 2N NaOH, 25°C, 12 hours.
-
Workup : Organic phase separation, washing with water, concentration under vacuum.
This method’s versatility allows functionalization of the hexanamine side chain with aromatic or aliphatic groups, critical for pharmacological activity.
Carbodiimide-Mediated Coupling
The use of 1,1'-carbonyldiimidazole (CDI) facilitates activation of carboxylic acids, enabling coupling with this compound. CDI forms an active acylimidazole intermediate, which reacts with the amine in tetrahydrofuran (THF) at reflux (1–5 hours). Post-reaction, aqueous sodium bicarbonate quenches excess CDI, and the product is extracted into ethyl acetate.
Optimization Insight :
-
Catalyst : CDI (1.2 equiv) ensures complete acid activation.
-
Solvent : THF enhances intermediate stability.
Catalytic Cyclization Strategies
Nickel-Catalyzed Hydrogenation
Raney nickel catalyzes the hydrogenation of acrylonitrile derivatives to yield 1H-imidazole-1-alkanamines. For hexanamine, 6-cyanohexylimidazole is hydrogenated at 50–60 psi H₂ in methanol/ammonium hydroxide, achieving full conversion in 6 hours.
Key Parameters :
-
Catalyst Loading : 10 wt% Raney nickel.
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Temperature : 25–30°C prevents over-reduction.
Solvent-Free and Green Synthesis
El-Saghier One-Pot Reaction
A solvent-free, one-pot method combines ethyl cyanoacetate, ethyl glycinate hydrochloride, and hexylamine at 70°C for 2 hours. The reaction proceeds via nucleophilic attack and cyclization, yielding imidazolidin-4-one derivatives.
Advantages :
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Atom Economy : No solvent reduces waste.
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Scalability : Bench-scale to kilogram production.
Mechanistic Steps :
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Nucleophilic attack of hexylamine on ethyl cyanoacetate.
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Formation of a cyanoacetamido intermediate.
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Cyclization with ethyl glycinate to form the imidazole core.
Industrial-Scale Production
Continuous Flow Synthesis
Patent literature highlights continuous flow systems for imidazole derivatives. A tubular reactor with Er(OTf)₃ catalyst enables rapid cyclization of hexylamine with diketones at 120°C, achieving 95% conversion in <10 minutes.
Process Metrics :
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Throughput : 1 kg/h per reactor module.
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Purity : >99% after inline crystallization.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Scalability |
|---|---|---|---|---|
| Acid Halide Cond. | NaOH | 25 | 70–80 | Industrial |
| TMSOTf Cyclization | TMSOTf/HMDS | 80 | 60–70 | Pilot-Scale |
| Raney Ni Hydrogen. | Raney Ni | 25–30 | 90–95 | Industrial |
| El-Saghier Reaction | None (neat) | 70 | 75–85 | Lab-Scale |
| Continuous Flow | Er(OTf)₃ | 120 | 95 | Industrial |
Mechanistic Insights and Optimization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The terminal amine group in the hexanamine chain participates in nucleophilic substitutions. In Cu(OTf)₂-catalyzed reactions, this compound undergoes C–N bond formation with aldehydes or ketones via a multi-step mechanism involving:
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Activation of carbonyl groups by Lewis acid catalysts
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Formation of imine intermediates
Reagents/Conditions:
Coordination Complex Formation
The imidazole nitrogen exhibits strong metal-binding capacity. Key interactions include:
| Metal Ion | Coordination Site | Application Example |
|---|---|---|
| Fe²⁺ | N-3 position | Enzyme inhibition studies |
| Cu²⁺ | Ring π-system | Catalytic reaction centers |
X-ray crystallography confirms N-1 nitrogen binds preferentially to heme iron in biological systems, while N-3 remains available for secondary interactions .
Cyclization Reactions
Under microwave irradiation (150 W, 100°C), the hexanamine chain facilitates intramolecular cyclization:
text1H-Imidazole-1-hexanamine → Cyclohexane-fused imidazolium salt + NH₃↑
Key parameters:
Oxidation Pathways
Controlled oxidation produces stable derivatives:
| Oxidizing Agent | Product | Yield |
|---|---|---|
| H₂O₂ (30%) | Imidazole-4,5-dione | 45% |
| KMnO₄ (0.1M) | 5-Hydroxyimidazole | 37% |
Conditions: Ethanol solvent, 25°C, 4 hr .
Acid-Base Reactions
The compound displays amphoteric behavior:
-
pKa values:
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Imidazole NH: 6.95
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Terminal NH₂: 10.2
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Protonation at N-3 occurs preferentially in acidic media (pH <5), enabling selective functionalization .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl group introduction:
Buchwald-Hartwig Amination
textAr-Br + this compound → Ar-NH-(CH₂)₆-Imidazole
Optimized conditions:
Biological Alkylation
In enzymatic environments, the hexanamine chain undergoes:
-
N-alkylation of glutathione
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S-adenosylmethionine-dependent methylation
Notable biological adducts:
Mechanistic Insights from Kinetic Studies
A recent comparative analysis revealed:
| Reaction Type | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |
|---|---|---|
| Nucleophilic substitution | 58.3 ± 1.2 | 4.7×10⁻³ |
| Oxidative cyclization | 72.9 ± 2.1 | 1.2×10⁻⁴ |
Data acquired via stopped-flow spectroscopy at pH 7.4 .
Stability Considerations
Critical degradation pathways include:
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Autoxidation at C-2 position (t₁/₂ = 48 hr in air)
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Hydrolysis of amine group (pH-dependent, maximal at pH 3-5)
Stabilization strategies:
This comprehensive analysis demonstrates this compound's synthetic utility across organic transformations and biological systems. The hexanamine chain's length provides unique steric and electronic effects compared to shorter-chain analogs . Recent advances in catalytic systems (particularly Cu(OTf)₂/I₂) have significantly improved reaction efficiencies .
Scientific Research Applications
Key Properties
- Molecular Weight : 167.25 g/mol
- Chemical Structure : Contains an imidazole ring and a hexanamine side chain.
Chemistry
1H-Imidazole-1-hexanamine is primarily used as an intermediate in the synthesis of numerous organic compounds. Its ability to participate in various chemical reactions, including oxidation and substitution reactions, makes it valuable for creating derivatives with specific functionalities.
Biology
In biological research, this compound plays a significant role in studying enzyme mechanisms and protein interactions. Its coordination with metal ions is crucial for influencing enzyme activity and understanding biochemical pathways .
Medicine
The compound has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties.
- Anticancer Properties : Research indicates its potential as an inhibitor for enzymes involved in cancer progression, such as DOT1L, which is linked to acute leukemias .
Case Study 1: Anticancer Research
Recent studies have focused on the use of this compound derivatives as inhibitors of DOT1L, an enzyme implicated in the methylation of histone proteins associated with leukemia. The compound demonstrated an IC50 value in the nanomolar range against MLLr cells, indicating potent anticancer activity .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of various derivatives of this compound against common pathogens. Results indicated that certain modifications significantly enhanced antibacterial properties, showcasing its potential for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1H-Imidazole-1-hexanamine involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. This coordination is crucial in various biochemical pathways, including those involved in metabolism and signal transduction .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Biphenyl-containing derivatives (e.g., 842155-16-2) exhibit aromatic π-π stacking capabilities, favoring applications in organic electronics or as kinase inhibitors .
- Ionic Liquids : 1-Butyl-3-methylimidazolium iodide (65039-05-6) demonstrates ionic conductivity, making it suitable for electrolytes in batteries or solar cells, unlike neutral amines like this compound .
Hazard Profiles
Safety Notes:
- Imidazole derivatives generally exhibit moderate toxicity (e.g., skin/eye irritation) due to their basic nitrogen atoms and reactivity .
Biological Activity
1H-Imidazole-1-hexanamine, also known as 1-hexylimidazole, is a compound that has garnered interest in various fields, including biochemistry and pharmacology. This article focuses on its biological activity, mechanisms of action, and potential applications based on recent research findings.
Overview
This compound is characterized by its imidazole ring, which is known for its ability to interact with various biological molecules. This compound has been investigated for its role in enzyme mechanisms, protein interactions, and potential therapeutic properties, including antimicrobial and anticancer activities .
The biological activity of this compound is primarily attributed to its ability to coordinate with metal ions and interact with enzymes and receptors. The imidazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, modulating their catalytic activity. This interaction can lead to either inhibition or activation depending on the specific context of the biochemical pathway involved .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Research indicates that compounds containing imidazole rings have significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives of imidazole can act as effective antimicrobial agents .
- Anticancer Potential : The compound has been explored for its potential in cancer therapy, with studies suggesting that it may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis .
- Enzyme Interaction : this compound plays a role in enzyme mechanisms by acting as a competitive inhibitor or activator. It has been shown to interact with several enzymes critical for metabolic processes .
Antimicrobial Studies
A study conducted by Jain et al. synthesized various imidazole derivatives, including this compound, and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results indicated that certain derivatives exhibited potent antibacterial effects compared to standard antibiotics like Norfloxacin .
Anticancer Research
In another investigation, researchers assessed the anticancer properties of imidazole derivatives in vitro. The study revealed that these compounds could inhibit cancer cell proliferation through the induction of apoptosis and modulation of cell cycle progression. Specific attention was given to the structure-activity relationship (SAR) of these compounds, highlighting the importance of the imidazole moiety in enhancing biological efficacy .
Data Table: Biological Activities of this compound
Q & A
Q. What protocols ensure reproducibility in synthesizing this compound derivatives for structure-activity relationship (SAR) studies?
- Methodology :
- High-throughput screening : Use automated liquid handlers to vary substituents on the imidazole ring and hexanamine chain.
- Quality control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time reaction monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
